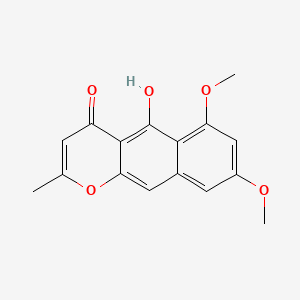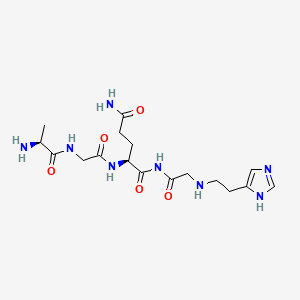
Fenalcomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenalcomine is a chemical compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol . It is known for its applications as a cardiac stimulant and local anesthetic . The compound is also referred to by its chemical name, alpha-ethyl-4-[2-[(1-methyl-2-phenylethyl)amino]ethoxy]benzenemethanol .
Scientific Research Applications
Fenalcomine has several scientific research applications:
Chemistry: It is used as a model compound in studying the effects of various chemical reactions and mechanisms.
Preparation Methods
The synthesis of Fenalcomine involves several steps. One of the documented methods includes the reaction of alpha-ethyl-p-[2-[(alpha-methylphenethyl)amino]ethoxy]benzyl alcohol with appropriate reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques that ensure high yield and purity.
Chemical Reactions Analysis
Fenalcomine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
Fenalcomine exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by enhancing the activity of neurotransmitters, leading to increased alertness and energy levels . The molecular targets and pathways involved include the modulation of neurotransmitter release and reuptake, particularly those related to dopamine and norepinephrine .
Comparison with Similar Compounds
Fenalcomine is similar to other compounds in the amphetamine class, such as:
Amphetamine: Known for its stimulant effects on the central nervous system.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
This compound’s unique combination of stimulant and anesthetic properties makes it a compound of interest in various fields of scientific research and industrial applications.
Properties
CAS No. |
34616-39-2 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3 |
InChI Key |
DOBLSWXRNYSVDC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |
Related CAS |
34535-83-6 (hydrochloride) |
Synonyms |
2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane fenalcomine fenalcomine hydrochloride N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















